molecular formula C14H20BrNO7 B4003936 2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid

2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid

Cat. No.: B4003936
M. Wt: 394.21 g/mol
InChI Key: MIFJOKSBIDRIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a complex organic compound that features a bromophenoxy group, ethoxy linkages, and an aminoethanol moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in synthetic organic chemistry.

Biology

In biological research, the compound can be used to study the effects of bromophenoxy groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the aminoethanol moiety suggests possible applications in drug design, particularly for targeting specific receptors or enzymes.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol typically involves multiple steps:

    Bromination: The initial step involves the bromination of phenol to form 3-bromophenol.

    Ether Formation: 3-Bromophenol is then reacted with ethylene oxide to form 2-(3-bromophenoxy)ethanol.

    Further Etherification: This intermediate is further reacted with another equivalent of ethylene oxide to form 2-[2-(3-bromophenoxy)ethoxy]ethanol.

    Amination: The final step involves the reaction of 2-[2-(3-bromophenoxy)ethoxy]ethanol with ethylenediamine to form 2-[2-[2-(3-bromophenoxy)ethoxy]ethylamino]ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol moiety.

    Reduction: Reduction reactions can occur at the bromophenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include dehalogenated compounds.

    Substitution: Products will vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the aminoethanol moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Bromoethoxy)ethoxy]ethanol
  • 2-[2-(2-Bromoethoxy)phenoxy]ethanol
  • 2-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]thiophene

Uniqueness

What sets 2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol apart from similar compounds is the presence of the aminoethanol moiety. This functional group adds versatility to the compound, allowing it to participate in a wider range of chemical reactions and biological interactions.

Properties

IUPAC Name

2-[2-[2-(3-bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3.C2H2O4/c13-11-2-1-3-12(10-11)17-9-8-16-7-5-14-4-6-15;3-1(4)2(5)6/h1-3,10,14-15H,4-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFJOKSBIDRIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCOCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
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2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
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2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
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2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
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2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Reactant of Route 6
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2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid

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